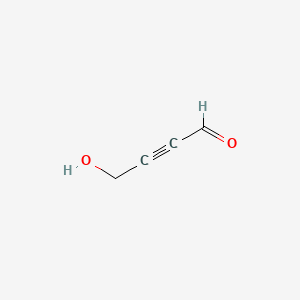
4-Hydroxybut-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxybut-2-ynal is a ynal.
Applications De Recherche Scientifique
Chemical Synthesis
1. Synthesis of Heterocyclic Compounds
4-Hydroxybut-2-ynal serves as a key intermediate in the synthesis of nitrogen and oxygen heterocycles. For instance, it has been used in the synthesis of 4-vinylpyrrolidine via intramolecular C–C bond formation. This reaction employs indium(III) chloride as a catalyst, yielding products with good stereoselectivity and regioselectivity . The effectiveness of this method demonstrates the compound's utility in generating complex molecular architectures.
2. Vinyl Cyclic Synthons
The compound has also been utilized in the preparation of vinyl cyclic synthons, showcasing its ability to undergo C–O bond cleavage under mild conditions. This reaction can produce various derivatives that are valuable for further functionalization .
Medicinal Chemistry
1. Anticancer Research
Recent studies have investigated the potential of this compound derivatives as anticancer agents. Research indicates that compounds derived from this base structure exhibit significant activity against various cancer cell lines, including breast, liver, and prostate cancers. Molecular docking studies have supported these findings by elucidating the interactions between these compounds and biological targets .
2. Antimicrobial Activity
Compounds synthesized from this compound have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. These findings suggest that derivatives could be developed into new antimicrobial agents .
Material Science
1. Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties on metals such as X70 steel in acidic environments. Research indicates that N-alkyl derivatives of this compound can significantly reduce corrosion rates, making them potential candidates for protective coatings in industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Pyrrolidine Derivatives
In a study focusing on the synthesis of pyrrolidine derivatives from this compound, researchers reported high yields and selectivity when using indium(III) chloride as a catalyst. The methodology was optimized for various substrates, demonstrating the compound's versatility in generating complex structures suitable for medicinal applications.
Case Study 2: Anticancer Activity Assessment
A series of derivatives were synthesized from this compound and evaluated for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the structure significantly enhanced biological activity, providing insights into the design of effective anticancer agents.
Propriétés
Formule moléculaire |
C4H4O2 |
|---|---|
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
4-hydroxybut-2-ynal |
InChI |
InChI=1S/C4H4O2/c5-3-1-2-4-6/h3,6H,4H2 |
Clé InChI |
QAPQYLWHUDXNHY-UHFFFAOYSA-N |
SMILES |
C(C#CC=O)O |
SMILES canonique |
C(C#CC=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















